![molecular formula C16H22BrN3O2 B5324884 N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5324884.png)
N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of piperidine carboxamides, which have been found to exhibit a wide range of pharmacological activities.
Mecanismo De Acción
N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide acts as a selective antagonist of the delta-opioid receptor, which is a type of opioid receptor that is primarily involved in the regulation of pain and mood. By blocking the activity of this receptor, this compound is able to reduce pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound is able to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. It has also been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is its potency and selectivity for the delta-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain and inflammation. However, one limitation is that it is a synthetic compound, which may limit its applicability in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research on N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. One area of interest is the development of more potent and selective delta-opioid receptor antagonists for the treatment of chronic pain and inflammation. Another area of interest is the investigation of the potential role of this receptor in other disease states, such as addiction and depression. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide involves the reaction of 4-bromo-3-methylbenzoyl chloride with N,N-dimethylpiperidine in the presence of a base. The resulting intermediate is then treated with diethylamine and acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
4-N-(4-bromo-3-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c1-11-10-13(4-5-14(11)17)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCILLJBRNPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.